6-Chloro-1-oxo-1-phenylhexane
Overview
Description
6-Chloro-1-oxo-1-phenylhexane is an organic compound with the molecular formula C12H15ClO. It is a chlorinated derivative of 1-phenylhexan-1-one, characterized by the presence of a chlorine atom at the sixth position of the hexane chain. This compound is used in various chemical research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1-oxo-1-phenylhexane typically involves the chlorination of 1-phenylhexan-1-one. One common method is the reaction of 1-phenylhexan-1-one with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, resulting in the substitution of a hydrogen atom with a chlorine atom at the sixth position of the hexane chain .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-1-oxo-1-phenylhexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 6-chloro-1-phenylhexanol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions
Major Products Formed:
Oxidation: Formation of 6-chloro-1-phenylhexanoic acid.
Reduction: Formation of 6-chloro-1-phenylhexanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
6-Chloro-1-oxo-1-phenylhexane is utilized in several scientific research fields, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 6-Chloro-1-oxo-1-phenylhexane involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the carbonyl group, facilitating nucleophilic addition reactions. The chlorine atom can also participate in substitution reactions, making the compound versatile in various chemical transformations .
Comparison with Similar Compounds
- 1-Phenylhexan-1-one
- 6-Bromo-1-oxo-1-phenylhexane
- 6-Fluoro-1-oxo-1-phenylhexane
Comparison: 6-Chloro-1-oxo-1-phenylhexane is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity compared to its brominated or fluorinated counterparts. The chlorine atom’s size and electronegativity influence the compound’s reactivity and the types of reactions it can undergo .
Properties
IUPAC Name |
6-chloro-1-phenylhexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c13-10-6-2-5-9-12(14)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIUYSZHJOMWHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400414 | |
Record name | 6-CHLORO-1-OXO-1-PHENYLHEXANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946-01-0 | |
Record name | 6-Chloro-1-phenyl-1-hexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-CHLORO-1-OXO-1-PHENYLHEXANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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